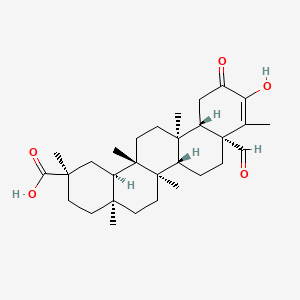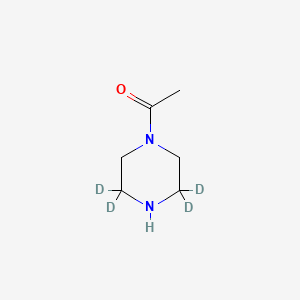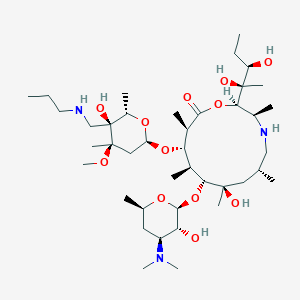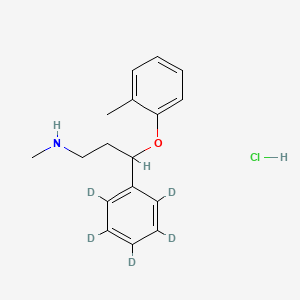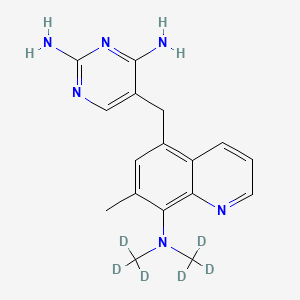![molecular formula C8H5NO2 B591137 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) CAS No. 136330-36-4](/img/structure/B591137.png)
4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) is a heterocyclic compound characterized by a fused ring structure that includes both dioxole and pyridine rings
準備方法
The synthesis of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency .
化学反応の分析
4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the pyridine ring can be replaced under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
作用機序
The mechanism of action of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) can be compared with other similar heterocyclic compounds, such as:
1,3-Dioxolo[4,5-c]pyridine: Lacks the etheno group, leading to different chemical properties and reactivity.
4,7-Dihydro-1,3-dioxolo[4,5-c]pyridine: Contains hydrogen atoms instead of the etheno group, affecting its stability and reactivity.
The uniqueness of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) lies in its fused ring structure, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
3,5-dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7,10-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-6-8-7(10-4-11-8)5(1)3-9-6/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLDOCMAGFFUOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=NC=C2C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
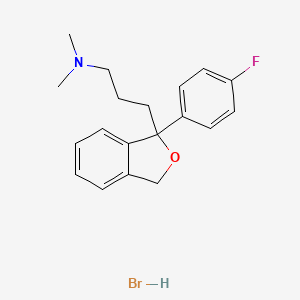
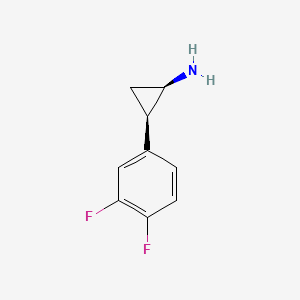
![4-[(1R)-1-Aminoethyl]benzene-1,2-diol](/img/structure/B591056.png)
